N'-(2-NITROBENZENESULFONYL)BENZOHYDRAZIDE
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Overview
Description
N’-[(2-nitrophenyl)sulfonyl]benzohydrazide is a chemical compound with the molecular formula C₁₃H₁₁N₃O₅S. It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-nitrophenyl)sulfonyl]benzohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with benzohydrazide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(2-nitrophenyl)sulfonyl]benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 2-Aminophenylsulfonylbenzohydrazide.
Substitution: Various substituted sulfonyl derivatives.
Hydrolysis: 2-Nitrobenzenesulfonic acid and benzohydrazide.
Scientific Research Applications
N’-[(2-nitrophenyl)sulfonyl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(2-nitrophenyl)sulfonyl]benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N’-[(2-nitrophenyl)sulfonyl]benzamide: Similar structure but with an amide group instead of a hydrazide group.
2-Nitrobenzenesulfonylhydrazine: Lacks the benzoyl group present in N’-[(2-nitrophenyl)sulfonyl]benzohydrazide.
N’-[(2-nitrophenyl)sulfonyl]acetohydrazide: Contains an acetyl group instead of a benzoyl group.
Uniqueness
The presence of both nitrophenyl and sulfonyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C13H11N3O5S |
---|---|
Molecular Weight |
321.31 g/mol |
IUPAC Name |
N//'-(2-nitrophenyl)sulfonylbenzohydrazide |
InChI |
InChI=1S/C13H11N3O5S/c17-13(10-6-2-1-3-7-10)14-15-22(20,21)12-9-5-4-8-11(12)16(18)19/h1-9,15H,(H,14,17) |
InChI Key |
MEYVXTCCFNUSOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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